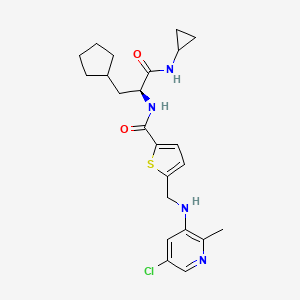

gsk2830371

Description

Properties

IUPAC Name |

5-[[(5-chloro-2-methylpyridin-3-yl)amino]methyl]-N-[(2S)-3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClN4O2S/c1-14-19(11-16(24)12-25-14)26-13-18-8-9-21(31-18)23(30)28-20(10-15-4-2-3-5-15)22(29)27-17-6-7-17/h8-9,11-12,15,17,20,26H,2-7,10,13H2,1H3,(H,27,29)(H,28,30)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDUVEGCMXCMSO-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Cl)NCC2=CC=C(S2)C(=O)NC(CC3CCCC3)C(=O)NC4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=N1)Cl)NCC2=CC=C(S2)C(=O)N[C@@H](CC3CCCC3)C(=O)NC4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GSK2830371: A Technical Guide to its Mechanism of Action as a Wip1 Phosphatase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2830371 is a first-in-class, orally active, and highly selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase magnesium-dependent 1 delta (PPM1D).[1][2] Wip1 is a critical negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor pathway.[1][3] By inhibiting Wip1, this compound promotes the phosphorylation and activation of key proteins in these pathways, leading to cell cycle arrest and apoptosis in cancer cells, particularly those with wild-type p53.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Allosteric Inhibition of Wip1

This compound functions as an allosteric inhibitor of Wip1 phosphatase.[1] It binds to a flap subdomain located near the catalytic site of the enzyme, which locks Wip1 into an inactive conformation.[1] This prevents Wip1 from dephosphorylating its various substrates, thereby amplifying and sustaining the cellular response to stress signals like DNA damage.[1]

The Wip1-p53 Signaling Pathway

Under normal cellular conditions, the tumor suppressor protein p53 is kept at low levels. In response to cellular stress, such as DNA damage, p53 is stabilized and activated through phosphorylation. Activated p53 can then induce the transcription of genes involved in cell cycle arrest, DNA repair, and apoptosis.[1]

Wip1 is a key negative regulator in this pathway, creating a negative feedback loop.[1] It directly dephosphorylates and inactivates p53 at serine 15 (Ser15) and also dephosphorylates upstream kinases such as ATM and Chk2, which are responsible for p53 activation.[3][4] By inhibiting Wip1, this compound disrupts this negative feedback, leading to the sustained phosphorylation and activation of the p53 pathway.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound from biochemical and cell-based assays.

Table 1: Biochemical Activity of this compound

| Target | Assay | IC₅₀ (nM) | Reference |

| Wip1 Phosphatase | Cell-free FDP dephosphorylation | 6 | [4][5] |

| Wip1 Phosphatase | Dephosphorylation of phospho-p38 MAPK (T180) | 13 | [5] |

| Panel of 21 other phosphatases | Biochemical activity | >30,000 | [6] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Endpoint | Value | Reference |

| MCF-7 (PPM1D-amplified, p53 wild-type) | Cell Growth | GI₅₀ | 2.65 µM | [5] |

| Various hematological cell lines | Cell Growth | Recommended concentration | up to 10 µM | [6] |

Table 3: In Vivo Activity of this compound

| Tumor Model | Dosing Regimen | Endpoint | Result | Reference |

| DOHH2 tumor xenografts | 150 mg/kg p.o. BID for 14 days | Tumor Growth Inhibition | 41% | [5] |

| DOHH2 tumor xenografts | 150 mg/kg p.o. TID for 14 days | Tumor Growth Inhibition | 68% | [5] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of this compound are provided below.

Wip1 Phosphatase Inhibition Assay (Biochemical)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of Wip1.

-

Principle: A fluorogenic phosphatase substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP) or a fluorescein (B123965) diphosphate (B83284) (FDP) substrate, is used.[4] Wip1 dephosphorylates the substrate, producing a fluorescent signal. The reduction in fluorescence in the presence of an inhibitor corresponds to the level of inhibition.

-

Protocol:

-

Recombinant Wip1 enzyme (e.g., 10 nM) is incubated in an assay buffer (e.g., 50 mM TRIS, pH 7.5, 30 mM MgCl₂, 0.8 mM CHAPS, 0.05 mg/ml BSA).[4]

-

This compound is added at various concentrations.

-

The reaction is initiated by the addition of the FDP substrate (e.g., 50 µM).[4]

-

The mixture is incubated at room temperature.

-

Fluorescent signal is measured using a microplate reader (e.g., excitation at 485 nm and emission at 530 nm).[4]

-

IC₅₀ values are calculated from the dose-response curves.

-

Cell Viability Assay

This assay determines the effect of this compound on the proliferation and viability of cancer cells.

-

Principle: A reagent such as CellTiter-Glo® is used, which measures the amount of ATP present, an indicator of metabolically active cells.[4]

-

Protocol:

-

Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 200–400 cells per well.[4]

-

After 24 hours, cells are treated with a dilution series of this compound.

-

The plates are incubated for a specified period (e.g., 7 days).[4]

-

The CellTiter-Glo® reagent is added to each well, and the plate is incubated according to the manufacturer's instructions.

-

Luminescence is measured using a microplate reader.

-

GI₅₀ (50% growth inhibition) values are determined from the dose-response curves.

-

Immunoblotting (Western Blot) for Phospho-proteins

This technique is used to detect the changes in the phosphorylation status of Wip1 substrates following treatment with this compound.

-

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the total and phosphorylated forms of the proteins of interest.

-

Protocol:

-

Cells are treated with this compound or a vehicle control for a specified time.

-

Cells are lysed, and protein concentration is determined.

-

Equal amounts of protein are loaded and separated on an SDS-PAGE gel.

-

Proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for p-p53 (Ser15), p-Chk2 (T68), γH2AX (S139), p-ATM (S1981), and their respective total protein counterparts.[4]

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate.

-

Synergistic Anti-cancer Effects

This compound has demonstrated synergistic or potentiating effects when combined with other anti-cancer agents.

Combination with DNA Damaging Agents

By inhibiting Wip1, this compound prevents the dephosphorylation of key DDR proteins, thereby enhancing the cytotoxic effects of DNA damaging agents like doxorubicin.[4] This combination leads to a more robust and sustained activation of the p53 pathway in response to chemotherapy-induced DNA damage.[3]

Combination with MDM2 Inhibitors

MDM2 is an E3 ubiquitin ligase that targets p53 for degradation. Inhibitors of the MDM2-p53 interaction (e.g., RG7388, nutlin-3) stabilize p53.[3][7] When combined with this compound, not only is p53 stabilized, but its activation through phosphorylation is also enhanced.[7][8] This dual approach of stabilizing and activating p53 has been shown to result in profound growth inhibition and cytotoxicity in cancer cells with wild-type p53.[7][9]

Conclusion

This compound is a potent and selective allosteric inhibitor of Wip1 phosphatase. Its mechanism of action is centered on the disruption of a key negative feedback loop in the DNA damage response and p53 signaling pathways. By preventing the dephosphorylation of Wip1 substrates, this compound leads to the sustained activation of p53, resulting in anti-proliferative effects in cancer cells. The synergistic potential of this compound with DNA damaging agents and MDM2 inhibitors highlights its promise as a component of combination therapies for cancers with a wild-type p53 status.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. oncotarget.com [oncotarget.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 7. In vitro and in vivo study of this compound and RG7388 combination in liver adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WIP1 Inhibition by this compound Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tipping Growth Inhibition into Apoptosis by Combining Treatment with MDM2 and WIP1 Inhibitors in p53WT Uterine Leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GSK2830371 in the Modulation of the p53 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2830371 is a potent, selective, and orally active allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D.[1][2] Wip1 is a critical negative regulator of the p53 tumor suppressor pathway.[1][3] By inhibiting Wip1, this compound enhances the phosphorylation and activation of p53 and its upstream kinases, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, quantitative data from key experiments, detailed experimental protocols, and visualizations of the affected signaling pathways and experimental workflows.

Introduction: The Wip1-p53 Axis and this compound

The tumor suppressor protein p53 is a crucial component in maintaining genomic stability by orchestrating cellular responses to stress signals such as DNA damage.[1] Activated p53 can trigger cell cycle arrest, senescence, or apoptosis to prevent the proliferation of damaged cells.[1] The function of p53 is tightly controlled by a network of regulatory proteins, including its negative regulators, MDM2 and Wip1 phosphatase.[1]

Wip1, encoded by the PPM1D gene, is a serine/threonine phosphatase that is transcriptionally induced by p53, creating a negative feedback loop.[1] Wip1 negatively regulates the p53 pathway by dephosphorylating p53 at Serine 15 (Ser15) and other key proteins in the DNA damage response (DDR) pathway.[1][2] this compound is a first-in-class allosteric inhibitor of Wip1.[1] It binds to a flap subdomain near the catalytic site of Wip1, locking it in an inactive conformation and preventing it from dephosphorylating its substrates.[1] This inhibition leads to the sustained phosphorylation and activation of p53 and other DDR proteins, thereby restoring the tumor-suppressive functions of p53.[1]

Mechanism of Action of this compound

This compound's primary mechanism of action is the inhibition of Wip1 phosphatase activity, which sets off a cascade of events that amplify p53's tumor-suppressive functions.[1]

-

Increased Phosphorylation of p53 and Upstream Kinases : Treatment with this compound leads to an increase in the phosphorylation of p53 at Ser15, a key event for its activation.[1] It also increases the phosphorylation of upstream kinases like ATM at Ser1981 and Chk2 at Thr68, which are also substrates of Wip1.[1][2]

-

Stabilization and Activation of p53 : The enhanced phosphorylation of p53 increases its stability and transcriptional activity.[1] Consequently, treatment with this compound results in an accumulation of the p53 protein.[1]

-

Induction of p53 Downstream Targets : Activated p53 moves to the nucleus and promotes the expression of its target genes. This compound treatment has been demonstrated to elevate the levels of p21, a cell cycle inhibitor, and PUMA, a pro-apoptotic protein, both of which are well-established p53 targets.[1][4]

-

Cell Cycle Arrest and Apoptosis : The upregulation of p21 leads to cell cycle arrest, primarily at the G1 and G2 phases.[1][5] The increased expression of PUMA and other pro-apoptotic proteins can initiate programmed cell death.[1][4] this compound has been shown to induce apoptosis, especially when combined with other agents like MDM2 inhibitors.[1]

-

Wip1 Degradation : In addition to inhibiting its catalytic function, this compound also promotes the ubiquitin-mediated degradation of the Wip1 protein itself, further enhancing its inhibitory effect.[1]

Quantitative Data

The following tables provide a summary of the quantitative data on the activity of this compound from various studies.

Table 1: In Vitro Potency of this compound

| Parameter | Substrate | Value | Cell Line/System | Reference |

| IC50 | Wip1 (2-420) | 6 nM | Enzymatic Assay | [1] |

| IC50 | phospho-p38 MAPK (T180) | 13 nM | Enzymatic Assay | [1] |

| GI50 | Cell Growth | 2.65 µM ± 0.54 | MCF-7 | [1] |

Table 2: Cellular Effects of this compound in Combination with MDM2 Inhibitors

| Cell Line | Combination Agent | This compound Concentration (µM) | Fold Decrease in GI50 of Combination Agent | Reference |

| HCT116+/+ | Nutlin-3 (B1677040) | 2.5 | 2.4 | [3] |

| NGP | Nutlin-3 | 2.5 | 2.1 | [3] |

| U2OS | RG7388 | 1.25 | 5.3 | [3] |

| RBE | HDM201 | 2.5 | ~2 | [3] |

| SK-Hep-1 | HDM201 | 2.5 | ~2 | [3] |

Table 3: In Vivo Antitumor Activity of this compound

| Tumor Model | Dosing Schedule | Tumor Growth Inhibition | Reference |

| DOHH2 Xenografts | 150 mg/kg, BID (twice daily) | 41% | [1] |

| DOHH2 Xenografts | 150 mg/kg, TID (thrice daily) | 68% | [1] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the p53 signaling pathway as affected by this compound and a typical experimental workflow for its evaluation.

Caption: this compound inhibits Wip1, preventing p53 dephosphorylation and promoting apoptosis.

Caption: Workflow for assessing cell viability after this compound treatment.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in the p53 signaling pathway.

Wip1 Enzymatic Assay

This assay measures the direct inhibitory effect of this compound on Wip1 phosphatase activity.

Principle: The assay quantifies the fluorescence generated from the Wip1-mediated hydrolysis of a synthetic substrate, fluorescein (B123965) diphosphate (B83284) (FDP).[1]

Materials:

-

Recombinant Wip1 (2-420) enzyme[1]

-

Fluorescein diphosphate (FDP)[1]

-

This compound

-

Assay Buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl2, 0.8 mM CHAPS, 0.05 mg/mL BSA[1]

-

384-well microplate[1]

-

Fluorescence microplate reader[1]

Procedure:

-

Prepare a serial dilution of this compound in DMSO.[1]

-

In a 384-well plate, add 50 µM FDP substrate with the diluted this compound or DMSO (vehicle control).[1]

-

Incubate at room temperature.

-

Initiate the reaction by adding 10 nM Wip1 enzyme to each well.[1]

-

Immediately measure the fluorescent signal on a microplate reader with excitation at 485 nm and emission at 530 nm.[1]

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Western Blot Analysis of p53 Pathway Proteins

This method is used to assess the effect of this compound on the levels and phosphorylation status of p53 and related proteins in cultured cells.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect target proteins.[3]

Materials:

-

Cancer cell lines (e.g., MCF-7, which has amplified Wip1 and wild-type p53)[1]

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[3]

-

Protein assay reagents (e.g., BCA or Bradford)[3]

-

Primary antibodies (e.g., anti-phospho-p53 Ser15, anti-total p53)[3]

-

HRP-conjugated secondary antibodies[3]

-

Chemiluminescent substrate[3]

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.[1]

-

Treat cells with various concentrations of this compound or DMSO for the desired time points (e.g., 2, 4, 8, 24 hours).[1]

-

Harvest the cells and lyse them on ice using lysis buffer.[1]

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.[3]

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[3]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[3]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]

-

Incubate the membrane with primary antibodies overnight at 4°C.[3]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[3]

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[3]

Cell Viability Assay (MTT/MTS Assay)

This assay determines the effect of this compound on the growth and proliferation of cancer cells.

Principle: The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[3]

Materials:

-

This compound (stock solution in DMSO)[3]

-

Cell line of interest (e.g., MCF-7, RBE)[3]

-

Complete cell culture medium[3]

-

96-well clear flat-bottom plates[3]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent[3]

-

Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)[3]

-

Microplate reader[3]

Procedure:

-

Trypsinize and count cells. Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.[3]

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.[3]

-

Prepare serial dilutions of this compound in complete medium. For combination studies, prepare dilutions of the second compound with and without a fixed concentration of this compound.[3]

-

Remove the medium from the wells and add 100 µL of the drug-containing medium.[3]

-

Incubate the plate for the desired treatment period (e.g., 72 or 96 hours).[3]

-

For the MTT assay, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[3]

-

Add solubilization solution to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 490-570 nm).[3]

-

Calculate the GI50 (50% growth inhibitory concentration) by plotting the percentage of cell viability against the logarithm of the this compound concentration.

Immunoprecipitation for Ubiquitination Analysis

This protocol can be used to assess the effect of this compound on the ubiquitination of Wip1.

Principle: An antibody specific to ubiquitin is used to pull down ubiquitinated proteins from cell lysates. The immunoprecipitated proteins are then analyzed by Western blot to detect the protein of interest (Wip1).[6]

Materials:

-

Cell lysates from cells treated with this compound and a proteasome inhibitor (e.g., MG132)[7]

-

Anti-ubiquitin antibody[6]

-

Protein A/G agarose (B213101) beads[6]

-

Non-denaturing lysis buffer[6]

-

Wash buffers (e.g., containing varying salt concentrations)[6]

-

Anti-Wip1 antibody for Western blotting

Procedure:

-

Treat cells with this compound and a proteasome inhibitor (e.g., 20 µM MG132) overnight to allow for the accumulation of ubiquitinated proteins.[7]

-

Lyse cells in a non-denaturing lysis buffer.[6]

-

Pre-clear the lysate by incubating with protein A/G agarose beads and then centrifuging to remove non-specifically bound proteins.

-

Incubate the pre-cleared lysate with an anti-ubiquitin antibody overnight at 4°C with gentle rotation.[6]

-

Add protein A/G agarose beads and incubate for an additional 4 hours at 4°C.[6]

-

Centrifuge to pellet the beads and discard the supernatant.

-

Wash the beads several times with wash buffers to remove non-specifically bound proteins.[6]

-

Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

-

Analyze the eluted proteins by Western blotting using an anti-Wip1 antibody.

Conclusion

This compound is a potent and selective inhibitor of Wip1 phosphatase, a key negative regulator of the p53 tumor suppressor pathway. By inhibiting Wip1, this compound leads to the hyperphosphorylation and activation of p53 and its upstream kinases, resulting in the induction of p53 target genes, cell cycle arrest, and apoptosis in cancer cells with wild-type p53.[1] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on p53 pathway modulators and Wip1 inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. benchchem.com [benchchem.com]

- 4. The pathophysiological significance of PPM1D and therapeutic targeting of PPM1D-mediated signaling by this compound in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by this compound potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

GSK2830371: A Technical Guide to a First-in-Class PPM1D Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2830371 is a potent, selective, and orally active allosteric inhibitor of Protein Phosphatase, Mg2+/Mn2+ Dependent 1D (PPM1D), also known as Wild-type p53-induced phosphatase 1 (Wip1).[1][2] PPM1D is a serine/threonine phosphatase that functions as a critical negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor pathway.[3][4] Its overexpression or amplification has been implicated in various cancers, including breast, ovarian, and mantle cell lymphoma.[3][4] this compound represents a promising therapeutic strategy by targeting PPM1D to restore and enhance p53-mediated tumor suppression.[2][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of its effects on cellular signaling.

Mechanism of Action

This compound functions as an allosteric inhibitor, binding to a flap subdomain near the catalytic site of PPM1D.[2][3] This binding event locks the phosphatase in an inactive conformation, preventing it from dephosphorylating its various substrates.[2] The primary consequence of PPM1D inhibition by this compound is the hyperphosphorylation and activation of key proteins in the DNA damage response pathway.[1][2]

This leads to a cascade of downstream effects:

-

Increased Phosphorylation of PPM1D Substrates: this compound treatment leads to a significant increase in the phosphorylation of multiple PPM1D substrates, including p53 at serine 15 (p53-S15), Checkpoint Kinase 2 (Chk2) at threonine 68 (Chk2-T68), H2A.X at serine 139 (γH2AX), and Ataxia-Telangiectasia Mutated (ATM) at serine 1981 (ATM-S1981).[1]

-

Activation of the p53 Pathway: By preventing the dephosphorylation of p53 and its upstream activators like ATM and Chk2, this compound promotes the stabilization and activation of the p53 tumor suppressor protein.[2][6]

-

Induction of p53 Target Genes: Activated p53 translocates to the nucleus and transcriptionally upregulates its target genes, such as the cell cycle inhibitor p21 and the pro-apoptotic protein PUMA.[2][4]

-

Cell Cycle Arrest and Apoptosis: The induction of p21 leads to cell cycle arrest, primarily at the G1 and G2 phases, while the upregulation of PUMA can trigger apoptosis.[2][7]

-

PPM1D Degradation: Interestingly, this compound not only inhibits PPM1D's catalytic activity but also induces its ubiquitin-mediated degradation, further amplifying its inhibitory effect.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Parameter | Substrate/Assay | Value | Cell Line/System |

| IC50 | Wip1 (cell-free assay) | 6 nM | Enzymatic Assay |

| IC50 | phospho-p38 MAPK (T180) | 13 nM | Enzymatic Assay |

| GI50 | Cell Growth | 2.65 µM ± 0.54 | MCF-7 |

IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibitory concentration.[1][2][6]

Table 2: In Vivo Efficacy of this compound in a DOHH2 Xenograft Model

| Dosage | Administration | Duration | Tumor Growth Inhibition |

| 150 mg/kg | p.o., BID | 14 days | 41% |

| 150 mg/kg | p.o., TID | 14 days | 68% |

| 75 mg/kg | p.o., BID | 14 days | Comparable to 150 mg/kg BID |

p.o.: oral administration; BID: twice daily; TID: three times daily.[1][6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Wip1 Phosphatase Inhibition Assay

Principle: This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant Wip1 phosphatase using a fluorescent substrate.[1]

Materials:

-

Recombinant Wip1 (e.g., amino acids 2-420)

-

Fluorescein diphosphate (B83284) (FDP) as the substrate

-

This compound

-

Assay Buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl2, 0.8 mM CHAPS, 0.05 mg/mL BSA[2]

-

384-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Add 50 µM FDP substrate to the wells of a 384-well plate containing either this compound or DMSO (vehicle control).[1]

-

Initiate the reaction by adding 10 nM Wip1 enzyme to each well.[1]

-

Incubate at room temperature.

-

Measure the fluorescent signal on a microplate reader with excitation at 485 nm and emission at 530 nm.[1]

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cell Viability Assay (e.g., CellTiter-Glo®)

Principle: This assay determines the effect of this compound on cell proliferation and viability by measuring the amount of ATP, which is indicative of metabolically active cells.[1]

Materials:

-

Cancer cell lines (e.g., MCF7, DOHH2)[1]

-

This compound

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells into 96-well plates at a density of 200–400 cells per well and allow them to adhere overnight.[1]

-

Treat the cells with a serial dilution of this compound (e.g., up to 10 µM).[1]

-

Incubate the plates for 7 days.[1]

-

On day 7, perform the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Measure the luminescent signal using a luminometer.

-

Calculate the GI50 (50% growth inhibitory concentration) by plotting the percentage of cell viability against the logarithm of the this compound concentration.[2]

Western Blot Analysis of p53 Pathway Proteins

Principle: This technique is used to detect and quantify the levels of total and phosphorylated proteins within the p53 signaling pathway following treatment with this compound.[2]

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for: p53, phospho-p53 (Ser15), Chk2, phospho-Chk2 (T68), p21, Wip1, γH2AX, etc.[1]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and treat with this compound for the desired time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[2]

Visualizations

Signaling Pathway Diagram

References

- 1. selleckchem.com [selleckchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The pathophysiological significance of PPM1D and therapeutic targeting of PPM1D-mediated signaling by this compound in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. In vitro and in vivo study of this compound and RG7388 combination in liver adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. oncotarget.com [oncotarget.com]

The Role of GSK2830371 in the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2830371 is a potent and highly selective, orally active, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (WIP1), also known as protein phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D).[1][2][3] WIP1 is a critical negative regulator of the DNA damage response (DDR) pathway.[4][5] By dephosphorylating and inactivating key tumor suppressor proteins such as p53 and checkpoint kinase 2 (Chk2), WIP1 effectively dampens the cellular response to genotoxic stress.[3][6] In many cancers, the gene encoding WIP1, PPM1D, is amplified, leading to overexpression of the phosphatase and subsequent attenuation of DDR signaling, which promotes tumorigenesis.[2][5][7] this compound, by inhibiting WIP1, restores and enhances the DDR, leading to cell cycle arrest and apoptosis in cancer cells, particularly those with wild-type p53.[6][8] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on key signaling pathways, quantitative data on its activity, and detailed experimental protocols.

Mechanism of Action

This compound functions as an allosteric inhibitor of WIP1 phosphatase.[1] It binds to a unique flap subdomain of the enzyme, distinct from the active site, inducing a conformational change that inhibits its catalytic activity.[1] This inhibition prevents the dephosphorylation of key WIP1 substrates that are central to the DNA damage response. The primary consequences of WIP1 inhibition by this compound are the sustained phosphorylation and activation of:

-

p53: this compound treatment leads to a significant increase in the phosphorylation of p53 at serine 15 (p53-S15).[1][9] This phosphorylation event is crucial for p53 stabilization and activation, preventing its degradation by MDM2 and promoting its transcriptional activity.[4][9]

-

Checkpoint Kinase 2 (Chk2): Inhibition of WIP1 by this compound results in the increased phosphorylation of Chk2 at threonine 68 (Chk2-T68).[1][10] Activated Chk2 is a key transducer in the DDR pathway, phosphorylating downstream targets to initiate cell cycle arrest and apoptosis.[10]

-

Other DDR Proteins: this compound also promotes the phosphorylation of other WIP1 substrates, including ATM at serine 1981 and γH2AX at serine 139, further amplifying the DNA damage signal.[1][3]

The sustained activation of these proteins triggers downstream cellular events, including cell cycle arrest, primarily at the G1/S and G2/M checkpoints, and the induction of apoptosis.[2][5][6]

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/Assay Conditions | Reference |

| IC50 (WIP1) | 6 nM | Cell-free enzymatic assay with FDP substrate | [1][2][3][9] |

| IC50 (WIP1) | 13 nM | Cell-free enzymatic assay with phospho-p38 MAPK (T180) substrate | [9] |

| GI50 | 2.65 µM ± 0.54 | MCF-7 breast cancer cells | [9][11] |

Table 2: Synergistic Activity of this compound in Combination Therapies

| Combination Agent | Effect | Cell Line(s) | Key Findings | Reference |

| Doxorubicin | Synergistic antiproliferative effect and potentiation of cell death | DOHH2, MX-1, MCF-7 | This compound significantly reduced the viability of MCF-7 cells when combined with 0.5 µM doxorubicin. | [1][2][3] |

| Nutlin-3 (B1677040)/Nutlin-3a | Potentiation of growth inhibition and apoptosis | TP53-wt AML cells, NGP, MCF-7 | A non-growth inhibitory dose of this compound markedly potentiated the response to MDM2 inhibitors in TP53 wild-type cells. | [2][3][12][13] |

| HDM201 (Siremadlin) | Potentiation of growth inhibition (2-fold decrease in GI50) and cytotoxicity (4-fold decrease in IC50) | RBE, SK-Hep-1 | This compound enhanced HDM201 activity through increased p53 phosphorylation. | [6] |

| RG7388 (Idasanutlin) | Potentiation of growth inhibition | Liver adenocarcinoma cells | This compound enhanced RG7388 activity via increased p53 phosphorylation. | [14] |

| Bortezomib (B1684674) | Enhanced growth inhibition and apoptosis | Mantle Cell Lymphoma (MCL) cells | This compound sensitized MCL cells to bortezomib irrespective of p53 status. | [7][15] |

Table 3: In Vivo Antitumor Activity of this compound

| Tumor Model | Dosing Schedule | Tumor Growth Inhibition | Reference |

| DOHH2 Xenografts | 150 mg/kg, p.o., BID | 41% | [4][9] |

| DOHH2 Xenografts | 150 mg/kg, p.o., TID | 68% | [4][9] |

Signaling Pathways

Caption: this compound inhibits WIP1, preventing the dephosphorylation of key DDR proteins.

Experimental Protocols

WIP1 Enzymatic Assay

This assay measures the direct inhibitory effect of this compound on WIP1 phosphatase activity.

Materials:

-

Recombinant WIP1 (2-420) enzyme

-

Fluorescein diphosphate (B83284) (FDP) substrate

-

This compound

-

Assay Buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl2, 0.8 mM CHAPS, 0.05 mg/mL BSA

-

384-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add 50 µM FDP substrate with the diluted this compound or DMSO (vehicle control).[1]

-

Incubate at room temperature.

-

Initiate the reaction by adding 10 nM WIP1 enzyme to each well.[4]

-

Immediately measure the fluorescent signal on a microplate reader with excitation at 485 nm and emission at 530 nm.[1]

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Western Blot Analysis for Phospho-p53 (Ser15) and Phospho-Chk2 (Thr68)

This method is used to assess the on-target effect of this compound by measuring the phosphorylation of its key downstream targets.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

This compound

-

6-well plates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-p53 (Ser15), anti-total p53, anti-phospho-Chk2 (Thr68), anti-total Chk2, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or DMSO for the desired time points (e.g., 2, 4, 8, 24 hours).

-

Wash cells with ice-cold PBS and lyse them on ice using supplemented RIPA buffer.[8]

-

Scrape the cell lysates, collect them, and centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.[8]

-

Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.[8]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[10]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantitatively assess the effects of this compound on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

This compound

-

6-well plates

-

PBS

-

Trypsin-EDTA

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat cells with the desired concentrations of this compound or vehicle control for 24, 48, or 72 hours.

-

Harvest adherent cells by trypsinization, and collect all cells (including any floating cells) by centrifugation at approximately 300 x g for 5 minutes.[16]

-

Wash the cell pellet once with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[17][18]

-

Centrifuge the fixed cells and wash once with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 15-30 minutes at room temperature.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18]

Experimental Workflows

Caption: Workflow for Western blot analysis of phospho-p53 and phospho-Chk2.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. benchchem.com [benchchem.com]

- 5. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WIP1 Inhibition by this compound Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. In vitro and in vivo study of this compound and RG7388 combination in liver adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. haematologica.org [haematologica.org]

The Effect of GSK2830371 on p53 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2830371 is a potent and highly selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase magnesium-dependent 1 delta (PPM1D). Wip1 is a critical negative regulator of the p53 tumor suppressor pathway. By inhibiting Wip1, this compound enhances the phosphorylation and subsequent activation of p53 and its upstream kinases, representing a promising therapeutic strategy in oncology. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its effect on p53 phosphorylation, supported by quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways and experimental workflows.

Mechanism of Action: Inhibition of Wip1 and Activation of the p53 Pathway

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic stability by orchestrating cellular responses to stress signals such as DNA damage. Upon activation, p53 can induce cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of cells with damaged DNA. The activity of p53 is tightly controlled by a network of regulatory proteins, including its negative regulator, Wip1 phosphatase.

Wip1, encoded by the PPM1D gene, is a serine/threonine phosphatase that is transcriptionally induced by p53 in response to cellular stress, forming a negative feedback loop. Wip1 negatively regulates the p53 pathway by directly dephosphorylating p53 at Serine 15 (Ser15), a key phosphorylation site for p53 activation.[1] Additionally, Wip1 dephosphorylates and inactivates upstream kinases in the DNA damage response (DDR) pathway, such as ATM (ataxia-telangiectasia mutated) and Chk2 (checkpoint kinase 2).[1]

This compound is an orally active, allosteric inhibitor of Wip1 phosphatase with an IC50 of 6 nM.[2][3][4] It binds to a flap subdomain near the catalytic site of Wip1, locking it in an inactive conformation.[1] This inhibition prevents the dephosphorylation of Wip1 substrates. Consequently, treatment with this compound leads to a sustained increase in the phosphorylation of p53 at Ser15, as well as the phosphorylation and activation of ATM at Serine 1981 and Chk2 at Threonine 68.[2] The hyperphosphorylated and activated p53 then promotes the transcription of its target genes, including CDKN1A (encoding p21, a cell cycle inhibitor) and PUMA (a pro-apoptotic protein), leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][5]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the inhibitory activity of this compound and its effects on cell viability and p53 signaling.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Substrate | IC50 | Reference(s) |

| Wip1 Phosphatase | Cell-free enzymatic assay | FDP | 6 nM | [2][3][4] |

| Wip1 Phosphatase | Cell-free enzymatic assay | phospho-p38 MAPK (T180) | 13 nM | [4] |

| Wip1 Phosphatase | Cell-free enzymatic assay | Ac-VEPPLS(P)QETFSDLW-NH2 | 86.3 nM | [3] |

FDP: Fluorescein diphosphate (B83284)

Table 2: Effect of this compound on Cell Viability (GI50)

| Cell Line | Cancer Type | PPM1D Status | GI50 (µM) | Reference(s) |

| MCF-7 | Breast Carcinoma | Amplified | 2.65 | [4] |

| MX-1 | Breast Carcinoma | Amplified | Not specified | [4] |

| RBE | Liver Adenocarcinoma | Not amplified | > 10 | [6] |

| SK-Hep-1 | Liver Adenocarcinoma | Not amplified | > 10 | [6] |

GI50: 50% growth inhibition concentration

Table 3: Potentiation of MDM2 Inhibitor Activity by this compound

| Cell Line | MDM2 Inhibitor | This compound Conc. (µM) | Fold Decrease in GI50 | Reference(s) |

| NGP | RG7388 | 2.5 | 5.8 | [7][8] |

| HCT116+/+ | Nutlin-3 | 2.5 | 2.4 | [1] |

| U2OS | RG7388 | 1.25 | 5.3 | [1] |

| RBE | HDM201 | 2.5 | ~2 | [6] |

| SK-Hep-1 | HDM201 | 2.5 | ~2 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Wip1 Enzymatic Assay

This assay measures the direct inhibitory effect of this compound on Wip1 phosphatase activity.

-

Materials:

-

Recombinant Wip1 (2-420) enzyme

-

Fluorescein diphosphate (FDP)

-

This compound

-

Assay Buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl₂, 0.8 mM CHAPS, 0.05 mg/mL BSA[3]

-

384-well microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add 50 µM FDP substrate with the diluted this compound or DMSO (vehicle control).[3]

-

Incubate at room temperature.

-

Initiate the reaction by adding 10 nM Wip1 enzyme to each well.[3][9]

-

Immediately measure the fluorescent signal on a microplate reader with excitation at 485 nm and emission at 530 nm.[3]

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Western Blot Analysis for p53 Phosphorylation

This method is used to assess the effect of this compound on the phosphorylation status of p53 at Serine 15.

-

Materials:

-

Cancer cell lines (e.g., MCF-7)

-

This compound

-

6-well plates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-p53 (Ser15), anti-total p53, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) substrate

-

Protein electrophoresis and transfer equipment

-

-

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound (e.g., 2.5 µM) for various time points (e.g., 2, 4, 6, 8, 24 hours).[1]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using supplemented RIPA buffer.

-

Protein Quantification: Scrape the cell lysates, collect them, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[1]

-

Sample Preparation and SDS-PAGE: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-p53 Ser15) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities to determine the relative change in p53 phosphorylation.

-

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay quantifies ATP levels as an indicator of metabolically active cells to determine the effect of this compound on cell proliferation.

-

Materials:

-

Cell line of interest

-

This compound

-

96-well opaque-walled plates

-

Complete cell culture medium

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 200–400 cells per well.[3]

-

Treatment: The following day, treat the cells with a serial dilution of this compound.

-

Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Measurement: Mix and incubate for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.[9]

-

Visualization of Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The pathophysiological significance of PPM1D and therapeutic targeting of PPM1D-mediated signaling by this compound in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WIP1 Inhibition by this compound Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by this compound potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. benchchem.com [benchchem.com]

The Role of GSK2830371 in Modulating Chk2 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2830371 is a potent and highly selective, orally bioavailable, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D.[1][2] Wip1 is a critical negative regulator of the DNA damage response (DDR) pathway, acting to dephosphorylate and inactivate key signaling proteins.[3][4] One of the pivotal substrates of Wip1 is the checkpoint kinase Chk2. By inhibiting Wip1, this compound leads to a sustained increase in the phosphorylation and activation of Chk2, thereby amplifying the cellular response to genotoxic stress. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its effects on Chk2 phosphorylation, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.

Introduction: The Wip1-Chk2 Axis in DNA Damage Response

Checkpoint kinase 2 (Chk2) is a serine/threonine kinase that functions as a crucial transducer in the DNA damage response pathway.[3] Following DNA double-strand breaks, Chk2 is activated via phosphorylation, primarily by the ataxia-telangiectasia mutated (ATM) kinase.[5] Activated Chk2 then phosphorylates a variety of downstream targets to orchestrate cellular responses, including cell cycle arrest, DNA repair, and apoptosis.[6][5]

Wip1 phosphatase serves as a key negative regulator in this pathway by dephosphorylating and consequently inactivating Chk2.[3] In numerous cancers, the gene encoding Wip1, PPM1D, is amplified or overexpressed, leading to a blunted DNA damage response and promoting the survival of cancer cells.[4][7] this compound, by selectively inhibiting Wip1, restores and enhances the phosphorylation and activation of Chk2, presenting a promising therapeutic strategy in oncology.[3][4]

Mechanism of Action of this compound

This compound functions as an allosteric inhibitor of Wip1 phosphatase.[2] It binds to a unique "flap" subdomain adjacent to the catalytic site of Wip1, locking the enzyme in an inactive conformation.[2][8][9] This prevents Wip1 from accessing and dephosphorylating its substrates. The primary mechanism by which this compound modulates Chk2 activity is indirect, through the inhibition of Wip1.[3] The signaling cascade is as follows:

-

DNA Damage and ATM Activation : In response to DNA double-strand breaks, the ATM kinase is activated.[3]

-

Chk2 Phosphorylation by ATM : Activated ATM phosphorylates Chk2 at threonine 68 (Thr68), a critical step for its activation.[3][10]

-

Wip1-Mediated Dephosphorylation (Negative Regulation) : Wip1 phosphatase directly dephosphorylates Chk2 at Thr68, leading to its inactivation and termination of the downstream signal.[3][11]

-

This compound Inhibition of Wip1 : this compound binds to and inhibits Wip1, preventing the dephosphorylation of Chk2.[3]

-

Sustained Chk2 Phosphorylation and Activation : The inhibition of Wip1 results in an increased and sustained level of phosphorylated Chk2 (p-Chk2), leading to prolonged activation of the Chk2 signaling pathway.[1][3]

This sustained activation of Chk2, along with other Wip1 substrates like p53, ATM, and H2AX, enhances the cellular response to DNA damage, often leading to cell cycle arrest and apoptosis in cancer cells, particularly those with wild-type p53.[1][12]

Quantitative Data

The following tables summarize the available quantitative data regarding the activity of this compound.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | Substrate | IC50 (nM) | Reference(s) |

| Wip1 Phosphatase | Cell-free assay | FDP | 6 | [1][13] |

| Wip1 Phosphatase | Cell-free assay | phospho-p38 MAPK (T180) | 13 | [13] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Parameter | Value (µM) | Reference(s) |

| MCF-7 (breast carcinoma) | Cell Viability | GI50 | 2.65 | [8][13] |

| MCF-7 (breast carcinoma) | Cell Viability | IC50 | 9.5 | [1] |

| IMR-32 (neuroblastoma) | Cell Viability | IC50 | ~50 | [12] |

| SH-SY5Y (neuroblastoma) | Cell Viability | IC50 | ~50 | [12] |

Table 3: In Vivo Efficacy of this compound

| Tumor Model | Dosing Regimen | Endpoint | Result | Reference(s) |

| DOHH2 tumor xenografts | 150 mg/kg p.o. BID for 14 days | Tumor Growth Inhibition | 41% | [13] |

| DOHH2 tumor xenografts | 150 mg/kg p.o. TID for 14 days | Tumor Growth Inhibition | 68% | [13] |

Experimental Protocols

Western Blot Analysis for Chk2 Phosphorylation

This protocol describes the methodology to assess the phosphorylation of Chk2 at Threonine 68 (p-Chk2 Thr68) in cultured cells following treatment with this compound.

Materials:

-

Cell Lines: MCF-7, IMR-32, or other relevant cancer cell lines.[1][12]

-

Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

This compound (stock solution in DMSO).[1]

-

DNA-damaging agent (e.g., Doxorubicin or Etoposide) (optional, to induce a baseline DDR).[4][5]

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies: Rabbit anti-phospho-Chk2 (Thr68), Rabbit anti-Chk2 (total), and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

Chemiluminescent Substrate (ECL).

-

Imaging System.

Procedure:

-

Cell Culture and Treatment: Seed cells in appropriate culture dishes and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired time points (e.g., 0-24 hours).[1][12] A positive control group treated with a DNA-damaging agent can be included.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for loading on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-Chk2 (Thr68) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

Cell Viability Assay

This protocol outlines the procedure to determine the effect of this compound on cell proliferation and viability.

Materials:

-

Cell Lines: As required.

-

Culture Medium.

-

This compound.

-

96-well plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.

-

Plate reader capable of measuring luminescence.

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 200–400 cells per well and allow them to attach overnight.[1]

-

Compound Treatment: Treat the cells with a serial dilution of this compound.[1] Include a DMSO-treated control group.

-

Incubation: Incubate the plates for 7 days.[1]

-

Viability Measurement: On day 7, use the CellTiter-Glo® assay to determine the number of viable cells according to the manufacturer's instructions.[1]

-

Data Analysis: Measure the luminescent signal using a plate reader.[1] Plot the cell viability against the log of the this compound concentration to determine the GI50 or IC50 value.

Visualizations

References

- 1. selleckchem.com [selleckchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by this compound potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Wip1 inhibitor this compound inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

Preclinical Profile of GSK2830371: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2830371 is a potent and selective, orally active, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D).[1][2] Wip1 is a critical negative regulator of the p53 tumor suppressor pathway and the DNA damage response (DDR).[1][3][4] By inhibiting Wip1, this compound restores and enhances the tumor-suppressive functions of p53, making it a promising therapeutic agent for cancers with wild-type p53.[1][3] This technical guide provides a comprehensive overview of the preclinical studies of this compound, including its mechanism of action, quantitative data from key in vitro and in vivo experiments, and detailed experimental protocols.

Mechanism of Action

This compound functions as an allosteric inhibitor of Wip1 phosphatase.[1][5] It binds to a flap subdomain near the catalytic site, locking Wip1 in an inactive conformation.[1] This prevents Wip1 from dephosphorylating its substrates, which include key proteins in the DNA damage response and p53 signaling pathways.[1][6]

The primary consequence of Wip1 inhibition by this compound is the sustained phosphorylation and activation of p53 at serine 15 (Ser15).[2][5] This leads to the stabilization and activation of p53, resulting in the transcriptional activation of its downstream target genes, such as p21.[2][7] The activation of the p53 pathway ultimately leads to cell cycle arrest, senescence, and apoptosis in cancer cells.[1][3]

Furthermore, Wip1 dephosphorylates other critical proteins involved in the DNA damage response, including ATM, Chk1, Chk2, and γH2AX.[5][6] Inhibition of Wip1 by this compound therefore leads to the hyperphosphorylation and activation of these proteins, amplifying the cellular response to DNA damage.[3][5]

Signaling Pathway

The following diagram illustrates the Wip1-p53 signaling pathway and the mechanism of action of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. oncotarget.com [oncotarget.com]

- 4. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo study of this compound and RG7388 combination in liver adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

GSK2830371: A Technical Guide to a Novel Wip1 Phosphatase Inhibitor in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2830371 is a potent, orally active, and highly selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D).[1][2] Wip1 is a critical negative regulator of the p53 tumor suppressor pathway and the DNA damage response (DDR).[1][3] By inhibiting Wip1, this compound enhances the phosphorylation and activation of p53 and other key DDR proteins, presenting a promising therapeutic strategy for cancers with wild-type p53.[1][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key preclinical studies, detailed experimental protocols, and visual representations of its effects on signaling pathways.

Core Mechanism of Action

This compound functions as an allosteric inhibitor of Wip1 phosphatase.[1] It binds to a flap subdomain near the catalytic site, locking Wip1 in an inactive conformation.[1] This prevents Wip1 from dephosphorylating its various substrates, which are key proteins involved in the cellular response to genotoxic stress.[1][3]

The primary consequence of Wip1 inhibition by this compound is the sustained phosphorylation and activation of the p53 tumor suppressor protein and its upstream kinases.[1][4] Wip1 normally dephosphorylates p53 at Serine 15 (p53-S15), a critical step for p53 activation.[1][5] By blocking this dephosphorylation, this compound leads to the accumulation of phosphorylated, active p53.[1][5] This, in turn, transcriptionally activates p53 target genes, such as p21 and PUMA, which mediate cell cycle arrest and apoptosis, respectively.[6][7]

Beyond p53, this compound treatment also leads to increased phosphorylation of other Wip1 substrates, including:

-

ATM (Ataxia-Telangiectasia Mutated) at Serine 1981 [2]

-

Chk2 (Checkpoint Kinase 2) at Threonine 68 [2]

-

γH2AX (phosphorylated H2A histone family member X) at Serine 139 [2][5]

The increased phosphorylation of these proteins amplifies the DNA damage signal and promotes cell cycle arrest, giving the cell time to repair DNA damage or undergo apoptosis if the damage is too severe.[3][5]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of this compound from various preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Key Genotype | Parameter | Value | Reference |

| - | - | - | IC50 (Wip1 cell-free assay) | 6 nM | [2] |

| - | - | - | IC50 (phospho-p38 MAPK) | 13 nM | [8] |

| MCF7 | Breast Carcinoma | PPM1D-amplified, TP53 wild-type | GI50 | 2.65 µM ± 0.54 | [8] |

| Z-138 | Mantle Cell Lymphoma | TP53 wild-type | ED50 (72h) | 3.7 µM | [7] |

| HCT116+/+ | Colon Carcinoma | TP53 wild-type | Nutlin-3 (B1677040) Potentiation (fold decrease in GI50) | 2.4 | [1][9] |

Table 2: In Vivo Efficacy of this compound

| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition | Reference |

| DOHH2 | Diffuse Large B-cell Lymphoma | 150 mg/kg, p.o., BID | 41% | [1][2] |

| DOHH2 | Diffuse Large B-cell Lymphoma | 150 mg/kg, p.o., TID | 68% | [8] |

| SK-Hep-1 | Liver Adenocarcinoma | RG7388 + this compound | Significant inhibition (qualitative) | [4] |

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagram

Caption: The Wip1-p53 signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: A typical experimental workflow to assess the effects of this compound.

Detailed Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol is based on methodologies described for assessing the antiproliferative activity of this compound.[2]

-

Cell Seeding:

-

Compound Treatment:

-

Prepare a dilution series of this compound in DMSO and then in culture medium. The final DMSO concentration should not exceed 0.1%.[2]

-

Treat cells with the this compound dilution series. Include a DMSO-only control.[2]

-

For combination studies, add the second compound (e.g., an MDM2 inhibitor) at a fixed concentration.[4]

-

-

Incubation:

-

Incubate the treated cells for 7 days.[2]

-

-

Viability Assessment (CellTiter-Glo® Assay):

-

After incubation, equilibrate the plates to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a microplate reader.[2]

-

-

Data Analysis:

-

Calculate the half-maximal growth inhibitory concentration (GI50) from the dose-response curves.

-

Western Blot Analysis for Phosphoprotein Levels

This protocol is adapted from descriptions of immunoblotting to detect changes in protein phosphorylation.[4][10]

-

Cell Lysis:

-

Seed cells in 6-well plates and treat with this compound for specified time points (e.g., 6 and 24 hours).[4]

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., p-p53 (Ser15), p-Chk2 (T68), total p53, total Chk2, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

In Vivo Tumor Xenograft Study

This protocol is based on the in vivo experiments conducted to evaluate the antitumor efficacy of this compound.[2][4]

-

Animal Model:

-

Tumor Growth and Treatment Initiation:

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound orally (p.o.) at a specified dose and schedule (e.g., 150 mg/kg, twice daily).[2]

-

The control group receives the vehicle solution.

-

-

Efficacy Evaluation:

-

Measure tumor volume regularly (e.g., twice a week) using calipers.

-

Continue treatment for a predetermined period (e.g., 14 days).[8]

-

-

Pharmacodynamic Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Prepare tumor lysates for Western blot analysis to assess the levels of p-Chk2 (T68) and p-p53 (S15) to confirm target engagement.[2]

-

Combination Therapies

A significant area of research for this compound is its use in combination with other anticancer agents to enhance therapeutic efficacy.

Combination with MDM2 Inhibitors

This compound has shown synergistic or potentiating effects when combined with MDM2 inhibitors like Nutlin-3, RG7388, and HDM201.[4][5][6] MDM2 inhibitors work by stabilizing p53, while this compound increases its phosphorylation and activity.[4] This dual approach leads to a more robust activation of the p53 pathway, resulting in enhanced growth inhibition and apoptosis in cancer cells with wild-type p53.[4][10]

Combination with Chemotherapy

Co-treatment of this compound with genotoxic agents like doxorubicin (B1662922) results in a synergistic antiproliferative effect.[2] By inhibiting Wip1, this compound prevents the dephosphorylation of key DNA damage response proteins, thereby sensitizing cancer cells to the DNA-damaging effects of chemotherapy.[3][5] Similarly, this compound has been shown to sensitize mantle cell lymphoma cells to the proteasome inhibitor bortezomib.[6][7]

Conclusion

This compound is a first-in-class Wip1 inhibitor that effectively reactivates the p53 tumor suppressor pathway. Its mechanism of action, involving the prevention of dephosphorylation of key DNA damage response proteins, makes it a promising agent for the treatment of cancers with wild-type p53, particularly in combination with MDM2 inhibitors and conventional chemotherapy. The preclinical data strongly support its continued investigation in clinical trials. This guide provides a foundational understanding of this compound for researchers and drug development professionals seeking to explore its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo study of this compound and RG7388 combination in liver adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. oncotarget.com [oncotarget.com]

- 7. The pathophysiological significance of PPM1D and therapeutic targeting of PPM1D-mediated signaling by this compound in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. WIP1 Inhibition by this compound Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

GSK2830371: A Potent and Selective Chemical Probe for Wip1 Phosphatase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D, is a serine/threonine phosphatase that has emerged as a critical negative regulator of the DNA damage response (DDR) and other tumor suppressor pathways.[1][2] Wip1 exerts its function by dephosphorylating and inactivating key proteins in the DDR cascade, including the tumor suppressor p53, ataxia-telangiectasia mutated (ATM), and checkpoint kinase 2 (Chk2).[3][4] Overexpression and amplification of the PPM1D gene have been identified in a variety of human cancers, making Wip1 an attractive therapeutic target.[3][5] GSK2830371 is a potent, selective, and orally bioavailable allosteric inhibitor of Wip1 phosphatase, serving as an invaluable chemical probe to investigate Wip1 biology and its therapeutic potential.[6][7]

Mechanism of Action

This compound functions as a highly selective allosteric inhibitor of Wip1 phosphatase.[6][7] It binds to a unique "flap" subdomain adjacent to the catalytic site of Wip1, a region not conserved among other members of the PPM phosphatase family, which confers its high selectivity.[8] This allosteric inhibition prevents Wip1 from dephosphorylating its substrates, leading to the sustained phosphorylation and activation of key proteins in the DNA damage response pathway.[6][7] Furthermore, treatment with this compound has been shown to induce the proteasomal degradation of Wip1 protein.[9][10]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and cellular effects.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Substrate | Assay Type |

| IC50 | 6 nM | Fluorescein diphosphate (B83284) (FDP) | Cell-free enzymatic assay |

| IC50 | 13 nM | phospho-p38 MAPK (T180) | Cell-free enzymatic assay |

Data sourced from MedchemExpress and Selleck Chemicals.[6][11]

Table 2: Cellular Activity of this compound

| Cell Line | Genetic Background | Effect | Metric | Value |

| MCF-7 | PPM1D-amplified, TP53 wild-type | Growth Inhibition | GI50 | 2.65 µM ± 0.54 (SEM) |

| DOHH2 | Lymphoma | Tumor Growth Inhibition | % Inhibition | 41% (150 mg/kg, BID) |

| DOHH2 | Lymphoma | Tumor Growth Inhibition | % Inhibition | 68% (150 mg/kg, TID) |

Data sourced from MedchemExpress and Esfandiari et al., 2016.[11][12]

Signaling Pathways and Experimental Workflows

Visual representations of the Wip1 signaling pathway and common experimental workflows are provided below to facilitate understanding.

Caption: Wip1 signaling pathway in the DNA damage response.

Caption: Workflow for in vitro Wip1 phosphatase assay.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Wip1 phosphatase: between p53 and MAPK kinases pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. rupress.org [rupress.org]

- 6. selleckchem.com [selleckchem.com]

- 7. rndsystems.com [rndsystems.com]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. WIP1 Inhibition by this compound Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by this compound potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes for GSK2830371: A Potent Allosteric Wip1 Phosphatase Inhibitor

Introduction